![molecular formula C12H18ClNO4 B1246713 Antiprotealide](/img/structure/B1246713.png)
Antiprotealide
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Overview
Description
Antiprotealide is a natural product found in Salinispora tropica with data available.
Scientific Research Applications
Natural Product Identification
Antiprotealide was identified as a natural product metabolite of Salinispora tropica. It is a molecular hybrid of 20S proteasome inhibitors and omuralide, which was not previously described as a natural product. Its production was confirmed in wild-type S. tropica strains, highlighting its natural existence and potential applications in further research on proteasome inhibitors (Manam et al., 2009).
Drug Design and Repurposing
Antiprotealide, as a proteasome inhibitor, can be considered in the context of structure-based drug design and repurposing, especially in the development of antiviral drugs against proteases such as those in SARS-CoV-2 (Narayanan et al., 2022). The role of protease inhibitors in combating viral infections like COVID-19 provides a significant research pathway for antiprotealide.
Role in Immune Response
The significance of antiproteases in HIV pathogenesis has been highlighted, where they play roles in inhibiting HIV binding and replication and reducing activation and inflammation in susceptible cells. Antiprotealide's role as an antiprotease could be researched in similar contexts, such as in the innate defense against microorganisms (Aboud et al., 2014).
Therapeutic Development for Protozoan Infections
Protease inhibitors, like antiprotealide, are potential candidates for the development of new antiparasitic chemotherapy. Their role in processing host or parasite surface proteins for invasion and nutrition highlights their importance in the life cycle of protozoan parasites (McKerrow et al., 2008).
properties
Product Name |
Antiprotealide |
---|---|
Molecular Formula |
C12H18ClNO4 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
(1R,4R,5S)-4-(2-chloroethyl)-1-[(1S)-1-hydroxy-2-methylpropyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C12H18ClNO4/c1-6(2)8(15)12-10(17)18-11(12,3)7(4-5-13)9(16)14-12/h6-8,15H,4-5H2,1-3H3,(H,14,16)/t7-,8-,11-,12-/m0/s1 |
InChI Key |
ISOLNHGTJDCQNQ-OSTYVCCYSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@]12C(=O)O[C@]1([C@H](C(=O)N2)CCCl)C)O |
SMILES |
CC(C)C(C12C(=O)OC1(C(C(=O)N2)CCCl)C)O |
Canonical SMILES |
CC(C)C(C12C(=O)OC1(C(C(=O)N2)CCCl)C)O |
synonyms |
antiprotealide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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